ethyl 4-(4-ethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves multiple steps and specific reaction conditions. The process typically starts with the preparation of the phthalazine and thiadiazole precursors. These precursors are then subjected to a series of reactions, including cyclization and esterification, to form the final spiro compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Scientific Research Applications
Ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Ethyl 4-(4-ethylphenyl)-3’-(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other spiro compounds, such as:
4-ethylphenol: A simpler compound with a single aromatic ring and an ethyl group.
4-ethylphenyl sulfate: A related compound with a sulfate group instead of the carboxylate ester.
N-[2,2,2-Trichloro-1-(4-methylphenyl)ethyl]-4-chlorobenzenesulfonamide: A compound with a different core structure but similar functional groups
Properties
Molecular Formula |
C33H30N4O2S |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
ethyl 4'-(4-ethylphenyl)-4-(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C33H30N4O2S/c1-4-24-17-19-25(20-18-24)30-28-13-9-10-14-29(28)33(36(34-30)26-11-7-6-8-12-26)37(27-21-15-23(3)16-22-27)35-31(40-33)32(38)39-5-2/h6-22H,4-5H2,1-3H3 |
InChI Key |
WUEOEUYTSIASRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)OCC)C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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